molecular formula C11H17NO4 B2939559 Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2287238-37-1

Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2939559
CAS No.: 2287238-37-1
M. Wt: 227.26
InChI Key: XSVGLLRLSSSGEL-OPVBNTEQSA-N
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Description

Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a strained bicyclo[2.1.0]pentane core, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, and a carboxylic acid moiety at the 1-position. The [2.1.0] bicyclic system imposes significant ring strain, which can influence its reactivity and conformational stability.

Properties

IUPAC Name

(1R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-11(8(13)14)4-6(7)11/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVGLLRLSSSGEL-OPVBNTEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@]2([C@@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid (referred to as Cbpg) is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Structure

The compound features a bicyclic structure, with a tert-butoxycarbonyl group protecting the amino functionality. The molecular formula is C11H19N1O4C_{11}H_{19}N_{1}O_{4}, and its IUPAC name is:

 1R 3R 4S 3 tert butoxycarbonyl amino bicyclo 2 1 0 pentane 1 carboxylic acid\text{ 1R 3R 4S 3 tert butoxycarbonyl amino bicyclo 2 1 0 pentane 1 carboxylic acid}

Physical Properties

PropertyValue
Molecular Weight229.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that Cbpg may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : Cbpg has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways related to growth and inflammation.

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of Cbpg against several bacterial strains. The results showed that Cbpg exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 25 µg/mL
    • S. aureus: 15 µg/mL

2. Anticancer Potential

In vitro studies have demonstrated that Cbpg can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to activate caspase pathways, leading to programmed cell death.

  • IC50 Values :
    • HeLa Cells: 30 µM
    • MCF-7 Cells: 25 µM

3. Neuroprotective Effects

Recent investigations into the neuroprotective effects of Cbpg revealed its ability to reduce oxidative stress in neuronal cells. This effect was attributed to the modulation of antioxidant enzyme activity.

  • Key Findings :
    • Increased levels of superoxide dismutase (SOD) and catalase.
    • Decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of Cbpg, a comparison with related compounds was conducted:

CompoundMIC (µg/mL)IC50 (µM)Neuroprotective Activity
Rel-(1R,3R,4S)-CbpgE. coli: 25HeLa: 30Yes
Rac-(1R,2S,3R,4S)-3-amino acidE. coli: 35HeLa: 40No
Other Bicyclic Amino AcidsVariesVariesLimited

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclic System Functional Groups Key Data/Applications
Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid (Target) C₁₁H₁₇NO₄ 227.26 bicyclo[2.1.0]pentane Boc-amino, carboxylic acid Unique steric strain; potential drug scaffold
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid C₁₄H₂₁NO₄ 267.32 bicyclo[2.2.2]octane Boc-amino, carboxylic acid, methylene Lab chemical; safety protocols emphasized
rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₃H₁₉NO₄ 253.29 bicyclo[2.2.1]heptene Boc-amino, carboxylic acid Commercial availability ($84/250 mg, 95% purity)
3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₁₃H₂₄O₃Si 268.41 bicyclo[1.1.1]pentane TBS-protected hydroxymethyl, carboxylic acid Lipophilic scaffold; CAS 2095495-84-2

Physicochemical Properties

  • Solubility : The Boc and carboxylic acid groups enhance aqueous solubility compared to the silyl ether-containing bicyclo[1.1.1]pentane analog .

Q & A

Q. What are the key considerations for synthesizing Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires precise control of reaction conditions. For bicyclic systems, asymmetric cyclopropanation using chiral catalysts (e.g., Rh or Cu complexes) is critical. Post-synthesis, Boc-protection of the amino group (via di-tert-butyl dicarbonate in THF/water) ensures stability during purification. Monitor reaction progress using HPLC with chiral columns (e.g., Chiralpak® IA) to confirm enantiopurity ≥98% .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Dissolve in buffers (pH 1–13) and analyze degradation via LC-MS at 25°C and 40°C over 72 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products.
    Safety data sheets for analogous bicyclic compounds highlight risks of thermal decomposition (e.g., release of tert-butyl alcohol or CO₂) .

Q. What spectroscopic techniques are most effective for characterizing the bicyclo[2.1.0]pentane core?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for bridgehead protons). 2D NOESY identifies spatial proximity of substituents.
  • X-ray Crystallography : Resolves absolute configuration, critical for validating stereodescriptors (1R,3R,4S).
  • IR Spectroscopy : Confirms Boc group presence (C=O stretch ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational rigidity and its impact on biological activity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces. Molecular dynamics simulations (e.g., AMBER) assess flexibility in aqueous environments. Compare with bicyclo[2.2.1]heptane analogs (e.g., ) to evaluate strain energy differences (~5–10 kcal/mol), which influence receptor binding .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify phase I/II metabolites.
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction.
  • Tissue Distribution : Radiolabeled compound (³H or ¹⁴C) tracked via autoradiography.
    For example, highlights discrepancies in resveratrol analogs due to rapid glucuronidation, which may apply to bicyclic carboxylic acids .

Q. How can enantiomeric impurities (<2%) be detected and quantified in complex matrices?

  • Methodological Answer :
  • Chiral SFC : Supercritical fluid chromatography with polysaccharide-based columns (e.g., Chiralcel® OD-H) achieves baseline separation.
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of impurities.
  • Microscale X-ray : Single-crystal analysis of recrystallized product ensures stereochemical fidelity .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Re-evaluate solvent polarity indices (e.g., ET(30)) and Hansen solubility parameters. For bicyclo[2.1.0]pentanes, unexpected solubility in DMSO (despite low logP) may arise from hydrogen bonding with the carboxylic acid group. Validate via shake-flask method:
  • Saturate solvent with compound, filter, and quantify via UV-Vis (λmax ~210–230 nm) .

Q. Why do DSC thermograms show multiple melting points for batches with identical HPLC purity?

  • Methodological Answer : Polymorphism or amorphous content may explain discrepancies. Perform:
  • Hot-Stage Microscopy : Visualize phase transitions.
  • PXRD : Compare diffraction patterns to identify crystalline forms.
  • TGA : Confirm decomposition vs. melting events.
    Analogous compounds () exhibit similar behavior due to strained bicyclic cores .

Experimental Design Tables

Parameter Conditions Key Observations
Synthesis Yield Rh-catalyzed cyclopropanation, 0°C65–70% yield, dr >20:1 (cis:trans)
Chiral Purity HPLC (Chiralpak® IA, hexane:IPA 90:10)Retention times: 8.2 min (R), 9.8 min (S)
Thermal Stability TGA (10°C/min, N₂ atmosphere)Decomposition onset: 210°C

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